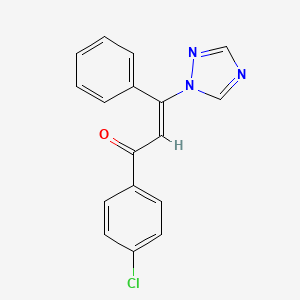![molecular formula C13H13N5 B5318125 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine, commonly known as 3-Iodo-5-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two imidazole rings and a pyridine ring. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine is not fully understood. However, it has been reported that this compound acts as a potent inhibitor of various enzymes, including DNA topoisomerase I and II, and the serine/threonine protein kinase CK2. These enzymes play a crucial role in various cellular processes, including DNA replication, transcription, and cell division. Inhibition of these enzymes by this compound can lead to the disruption of these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerases. This compound has also been reported to exhibit antifungal and antibacterial activities by inhibiting the growth of various microorganisms. In addition, this compound has been reported to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various cellular processes in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine is its well-established synthesis method, which allows for its easy and cost-effective production. This compound has also been extensively studied for its various medicinal properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applicability in some experimental settings.
Orientations Futures
The potential applications of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine in scientific research are vast. One of the future directions for this compound is its use in the development of novel anticancer drugs. Its potent inhibitory activity against DNA topoisomerases makes it a promising candidate for the treatment of various types of cancer. Another future direction for this compound is its use in the development of new antifungal and antibacterial agents. Its inhibitory activity against microorganisms makes it a potential candidate for the treatment of various infectious diseases. Additionally, the neuroprotective effects of this compound make it a promising candidate for the treatment of various neurological disorders. Further research is needed to explore the full potential of this compound in these and other scientific research fields.
In conclusion, this compound is a highly versatile and promising compound that has gained significant attention in scientific research. Its well-established synthesis method, various medicinal properties, and potential applications in drug development make it a valuable compound for scientific research. Further research is needed to explore the full potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine involves the reaction of 3-iodopyridine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base. This reaction results in the formation of the desired product with a yield of 70-80%. The synthesis method of this compound is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine has shown potential in various scientific research fields. It has been extensively studied for its medicinal properties, including its anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-(2-imidazol-1-ylethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-12(10-14-3-1)13-16-5-7-18(13)9-8-17-6-4-15-11-17/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFUKMZGLGUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)
![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)